1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro- is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro- involves multiple steps. . The synthetic route typically involves:
- Formation of the indole core.
- Introduction of the benzyl and fluoro substituents.
- Cyclization to form the tetrahydro structure.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product .
Chemical Reactions Analysis
1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into its reduced form, often altering its biological activity.
Substitution: Common reagents include halogens and sulfonyl groups, which can replace hydrogen atoms on the indole ring.
Major products formed from these reactions include derivatives with enhanced biological activities, such as increased antiproliferative effects against cancer cells .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of c-Met, a receptor tyrosine kinase involved in cancer cell proliferation and survival . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met, providing insights into its inhibitory mechanism .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with varying substituents. Some examples are:
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the fluoro substituent but shares similar biological activities.
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide: Similar structure but different salt form, affecting its solubility and bioavailability.
The uniqueness of 1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro- lies in its specific combination of substituents, which confer distinct biological properties and potential therapeutic applications .
Properties
CAS No. |
39876-42-1 |
---|---|
Molecular Formula |
C18H17FN2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C18H17FN2/c19-14-6-7-17-15(10-14)16-12-21(9-8-18(16)20-17)11-13-4-2-1-3-5-13/h1-7,10,20H,8-9,11-12H2 |
InChI Key |
QQDXGEMPVMCBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.